

# 5-Methoxyindoline hydrochloride CAS number

## 21857-45-4

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### Compound of Interest

Compound Name: 5-Methoxyindoline hydrochloride

Cat. No.: B1592018

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An In-depth Technical Guide to 5-Methoxyindoline and its Hydrochloride Salt (CAS 21857-45-4)

**Abstract:** This document provides a comprehensive technical overview of 5-Methoxyindoline (CAS 21857-45-4), a key heterocyclic intermediate in medicinal chemistry and drug discovery. While the specified CAS number refers to the free base form, this guide will address both the liquid free base and its more commonly handled solid hydrochloride salt. We will delve into its physicochemical properties, robust synthesis and purification protocols, modern analytical characterization techniques, and its strategic applications as a molecular scaffold. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their work.

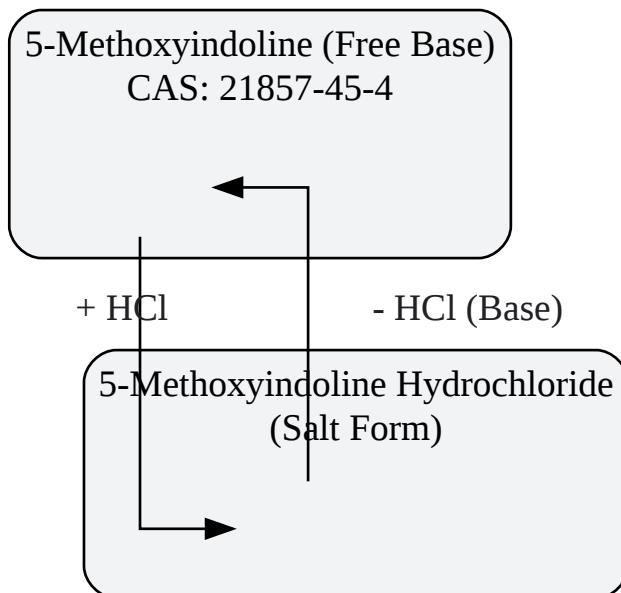
## Introduction and Chemical Identity

5-Methoxyindoline is a bicyclic aromatic amine, structurally characterized by a benzene ring fused to a pyrrolidine ring, with a methoxy group substituent at the 5-position. It is the reduced, or dihydro, form of the more widely known 5-Methoxyindole. This structural relationship is critical; while indoles are planar and aromatic, indolines possess a non-aromatic, saturated five-membered ring, which imparts distinct conformational flexibility and reactivity.

This indoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.<sup>[1]</sup> The methoxy group, an electron-donating substituent, further modulates the electronic properties of the aromatic ring, influencing its reactivity and potential for molecular interactions. Although the CAS number 21857-45-4 correctly identifies the free base, which exists as a liquid, it is frequently converted to its hydrochloride salt for ease of

handling, improved stability, and enhanced solubility in polar solvents.<sup>[2][3][4]</sup> This guide will therefore consider both forms.

## Diagram 1: Chemical Structure and Acid-Base Chemistry



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Caption: Formation of **5-Methoxyindoline hydrochloride** from the free base.

## Physicochemical Properties and Characterization

The physical state and properties of 5-Methoxyindoline differ significantly between its free base and hydrochloride salt forms.

Property	5-Methoxyindoline (Free Base)	5-Methoxyindoline Hydrochloride (Expected)
CAS Number	21857-45-4	N/A (Salt form of 21857-45-4)
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO	C <sub>9</sub> H <sub>12</sub> CINO
Molecular Weight	149.19 g/mol <a href="#">[2]</a>	185.65 g/mol
IUPAC Name	2,3-dihydro-1H-indol-5-yl methyl ether <a href="#">[2]</a> <a href="#">[3]</a>	5-methoxy-2,3-dihydro-1H-indolium chloride
Physical Form	Liquid <a href="#">[2]</a> <a href="#">[3]</a>	White to off-white crystalline solid <a href="#">[4]</a>
Boiling Point	~282.6 °C at 760 mmHg <a href="#">[3]</a>	Not applicable (decomposes at high temperature)
Solubility	Insoluble in water, soluble in organic solvents <a href="#">[5]</a>	Enhanced solubility in water and polar protic solvents <a href="#">[4]</a> <a href="#">[6]</a>
Storage Temperature	Refrigerator (2-8 °C) or -20 °C <a href="#">[2]</a> <a href="#">[3]</a>	Room temperature, desiccated

## Analytical Characterization

Definitive identification and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The spectrum of the free base is expected to show characteristic signals for the aromatic protons, the methoxy group (a singlet around 3.8 ppm), the aliphatic protons of the pyrrolidine ring (triplets), and a broad signal for the N-H proton. For the hydrochloride salt, the N-H proton signal (now N<sup>+</sup>-H<sub>2</sub>) would be shifted downfield and may show coupling to adjacent protons.
  - <sup>13</sup>C NMR: The spectrum will show distinct signals for the nine carbon atoms, with the methoxy carbon appearing around 55 ppm and the aromatic carbons in the 110-160 ppm region.

- Mass Spectrometry (MS): GC-MS or LC-MS analysis will show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the free base ( $m/z = 149.19$ ). Fragmentation patterns can further confirm the structure.
- Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching (around 3300-3400  $\text{cm}^{-1}$ ), C-H stretching (aromatic and aliphatic), and C-O stretching for the methoxy ether group.

## Synthesis and Purification

The most direct and common laboratory-scale synthesis of 5-Methoxyindoline involves the chemical reduction of its indole counterpart, 5-methoxyindole.

### Diagram 2: Synthetic Workflow



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Caption: Synthetic pathway from 5-Methoxyindole to 5-Methoxyindoline HCl.

## Experimental Protocol 1: Synthesis of 5-Methoxyindoline

**Causality:** This protocol utilizes catalytic hydrogenation, a standard and high-yielding method for reducing the C2=C3 double bond of an indole without affecting the aromatic ring or the methoxy group. Palladium on carbon (Pd/C) is a robust and efficient catalyst for this transformation.

- **Reaction Setup:** In a hydrogenation vessel, dissolve 5-methoxyindole (1.0 eq) in a suitable solvent such as ethanol or methanol.
- **Catalyst Addition:** Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).

- Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas (H<sub>2</sub>) several times. Pressurize the vessel with H<sub>2</sub> (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
- Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
- Work-up: Carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
- Isolation: Concentrate the filtrate under reduced pressure to yield crude 5-Methoxyindoline as a liquid, which can be purified by vacuum distillation if necessary.

## Experimental Protocol 2: Preparation of 5-Methoxyindoline Hydrochloride

Causality: The basic nitrogen of the indoline readily reacts with a strong acid like HCl to form a stable, precipitable salt. Using a non-polar solvent like diethyl ether ensures that the resulting ionic salt is insoluble and crashes out of the solution, allowing for easy isolation.

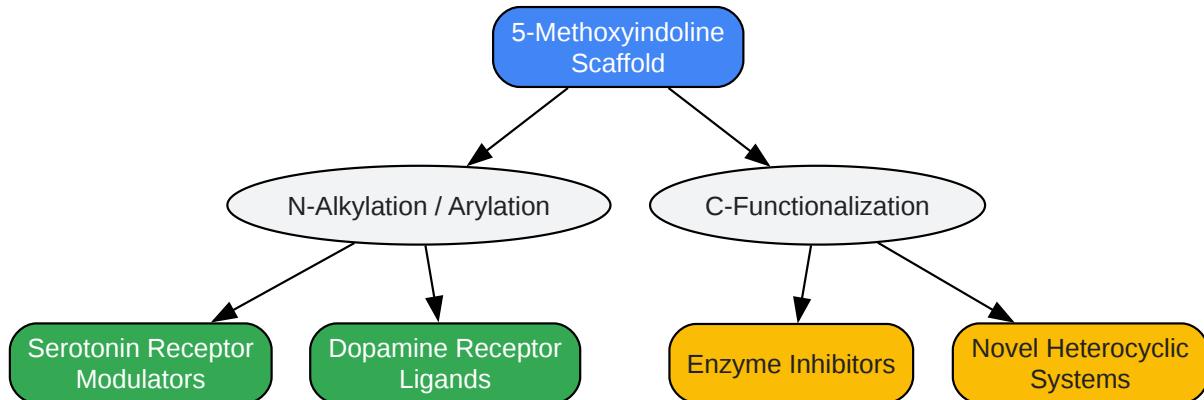
- Dissolution: Dissolve the crude or purified 5-Methoxyindoline free base (1.0 eq) in anhydrous diethyl ether or ethyl acetate.
- Acidification: While stirring, slowly add a solution of 2M hydrochloric acid in diethyl ether dropwise.
- Precipitation: A white or off-white precipitate of **5-Methoxyindoline hydrochloride** will form immediately.
- Isolation & Purification: Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting material. The product can be further purified by recrystallization from a solvent system like ethanol/ether. Dry the final product under vacuum.

## Applications in Research and Drug Development

5-Methoxyindoline serves as a valuable intermediate for constructing more complex molecules, particularly in the field of neuroscience, due to its structural similarity to endogenous neurotransmitters.

- Serotonin Receptor Ligands: The 5-methoxy-substituted indole/indoline scaffold is a cornerstone for ligands targeting serotonin (5-HT) receptors.[6][7] Modifications at the nitrogen atom (position 1) or the C2/C3 positions of the indoline ring can generate potent and selective agonists or antagonists for various 5-HT receptor subtypes, which are important targets for treating depression, anxiety, and migraines.
- Neuroprotective Agents: The indoline structure is explored in the design of neuroprotective agents for its antioxidant and radical-scavenging properties.
- Oncology: Derivatives of indolines have been investigated for their anti-cancer properties, acting through various mechanisms.[7][8]

### Diagram 3: Role as a Synthetic Intermediate



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Caption: 5-Methoxyindoline as a precursor to diverse therapeutic classes.

### Analytical Methodologies

Robust analytical methods are crucial for quality control, reaction monitoring, and pharmacokinetic studies. The methods for 5-methoxyindole are highly adaptable for 5-

methoxyindoline.[9][10]

## High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity assessment and quantification.

- Protocol:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).[9]
  - Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.[9]
  - Flow Rate: 1.0 mL/min.[9]
  - Detection: UV detection at the wavelength of maximum absorbance (approx. 280-290 nm). [10]
- Expert Insight (Troubleshooting): The basic nitrogen in the indoline can interact with residual acidic silanol groups on the silica-based column packing, leading to significant peak tailing. To mitigate this, it is essential to use a low pH mobile phase (pH 2-3) to protonate the silanols or employ a modern, end-capped column designed for analyzing basic compounds. [10]

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent sensitivity and structural confirmation.

- Protocol:
  - Column: A non-polar capillary column (e.g., DB-5ms).[10]
  - Injector Temperature: ~250-280 °C.
  - Oven Program: A temperature ramp starting from ~80°C up to 300°C to ensure elution.[10]

- Expert Insight (Derivatization): The free N-H group can make the molecule less volatile and prone to interactions within the GC system. Derivatization of the nitrogen using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve peak shape and thermal stability, leading to more reliable quantification.[9]

Parameter	HPLC-UV	GC-MS
Specificity	Moderate; based on retention time and UV spectrum.	High; based on retention time and unique mass spectrum.
Sensitivity (LOD/LOQ)	Good (ng range).	Excellent (pg range).
Sample Preparation	Simple dissolution and filtration.	May require extraction and derivatization.[9]
Primary Use	Routine purity testing, quantification.	Trace analysis, impurity identification.

## Safety, Handling, and Storage

Proper handling of 5-Methoxyindoline is essential due to its potential hazards.

### GHS Hazard Information[2][11]

Pictogram	Code	Hazard Statement
GHS07	H302	Harmful if swallowed.
GHS07	H315	Causes skin irritation.
GHS07	H319	Causes serious eye irritation.
GHS07	H332	Harmful if inhaled.
GHS07	H335	May cause respiratory irritation.

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11]

- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles.[11]
  - Skin Protection: Wear compatible chemical-resistant gloves.
  - Respiratory Protection: If handling outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.[12]
- Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. [13]

## Storage

- Free Base: Store in a tightly sealed container in a refrigerator (2-8 °C) or freezer (-20 °C).[2] [3]
- Hydrochloride Salt: Store in a tightly sealed container at room temperature in a dry, dark place.
- General: Protect from moisture and light to prevent degradation.[3][14]

## Conclusion

5-Methoxyindoline (CAS 21857-45-4) is a strategically important molecular building block whose utility is enhanced by its conversion to a stable, soluble hydrochloride salt. Its synthesis from 5-methoxyindole is straightforward, and robust analytical methods exist for its characterization and quality control. For scientists and researchers in drug discovery, a thorough understanding of the properties, handling, and synthetic potential of this indoline derivative is crucial for the successful development of novel therapeutics, particularly in the realm of neuroscience.

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